molecular formula C12H10MgO2 B8553578 Magnesium di(phenolate) CAS No. 7721-07-5

Magnesium di(phenolate)

Cat. No. B8553578
CAS RN: 7721-07-5
M. Wt: 210.51 g/mol
InChI Key: KRPXAHXWPZLBKL-UHFFFAOYSA-L
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Patent
US06686423B1

Procedure details

0.637 g of 2,6-di-tert-butyl-4-methylphenol (from Aldrich) and 2.9 ml of a 1.0 molar solution of dibutylmagnesium (DBM) in heptane (from Aldrich) were combined at 25° C. and stirred for 10 hours in 26 ml of cyclohexane before use.
Quantity
0.637 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
26 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:5]1[CH:10]=[C:9](C)[CH:8]=[C:7](C(C)(C)C)[C:6]=1[OH:16])(C)(C)C.C([Mg:21]CCCC)CCC>CCCCCCC.C1CCCCC1>[C:6]1([O-:16])[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1.[Mg+2:21].[C:6]1([O-:16])[CH:7]=[CH:8][CH:9]=[CH:10][CH:5]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.637 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Five
Name
Quantity
26 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined at 25° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)[O-].[Mg+2].C1(=CC=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.